molecular formula C9H17FN2O4S B6600664 tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate CAS No. 1935648-91-1

tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Cat. No. B6600664
CAS RN: 1935648-91-1
M. Wt: 268.31 g/mol
InChI Key: JWPHRWKAPJJQIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (TBFSPC) is an organic compound that has been synthesized in the laboratory and studied for its potential applications in scientific research. TBFSPC is a fluorinated piperazine derivative that has been used in a variety of experiments due to its unique properties, such as its high reactivity, low toxicity, and low cost. TBFSPC has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in reactions involving fluorinated compounds. It has also been used to study the structure and reactivity of fluorinated compounds. In addition, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been used to study the properties of fluoroalkyl compounds, as well as to study the effects of fluorination on the structure and reactivity of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is not completely understood. It is believed that tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a catalyst in the reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is believed to proceed via a radical mechanism, in which the fluorosulfonyl group of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate acts as a radical initiator.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate have not been extensively studied. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has been found to be non-toxic and non-mutagenic. In addition, it has been found to be biodegradable and not bioaccumulative.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It is a low-cost reagent that is highly reactive and has low toxicity. It is also easy to synthesize and can be used in a variety of reactions. However, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate also has some limitations. It is not very stable and can decompose in the presence of light or heat. In addition, it is not soluble in water and must be used in a solvent.

Future Directions

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate has potential for use in a variety of scientific research applications. Possible future directions for tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate include its use in the synthesis of new fluorinated compounds, the development of new catalysts based on tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate, and the study of the effects of fluorination on the structure and reactivity of other compounds. Additionally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the structure and reactivity of fluorinated compounds, as well as to study the properties of fluoroalkyl compounds. Finally, tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate could be used to study the biochemical and physiological effects of fluorinated compounds.

Synthesis Methods

Tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate can be synthesized through a reaction between tert-butyl 4-(fluorosulfonyl)piperazine and 1-chloro-4-fluorobenzene. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium-based catalyst. The reaction is conducted at a temperature of 80°C to 100°C and is typically completed within one hour.

properties

IUPAC Name

tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHRWKAPJJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

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